(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid
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Overview
Description
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid is a complex organic compound with a unique structure that includes a phenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of amino groups, formation of the propanoic acid backbone, and introduction of the phenyl groups. Common reagents used in these steps include tert-butyl chloroformate for protection, and various catalysts for facilitating the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected or simplified versions of the compound.
Scientific Research Applications
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-18(19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 |
InChI Key |
DIYJETFRZDVSGV-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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